molecular formula C8H15ClN2O B8098484 N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride

Cat. No.: B8098484
M. Wt: 190.67 g/mol
InChI Key: OHEUMZRGUQAEFD-UHFFFAOYSA-N
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Description

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride is a synthetic organic compound characterized by a cyclopropane carboxamide core linked to an azetidine (3-membered nitrogen-containing ring) via a methylene group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications. The azetidine moiety is known to influence pharmacokinetic properties, such as metabolic stability and membrane permeability, while the cyclopropane ring contributes to conformational rigidity .

Properties

IUPAC Name

N-(azetidin-3-ylmethyl)cyclopropanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8(7-1-2-7)10-5-6-3-9-4-6;/h6-7,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEUMZRGUQAEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Aminolysis of Cyclopropyl Carboxylic Esters

A patent (CN1150145A) outlines a high-yield process using cyclopropyl carboxylic esters (e.g., methyl or ethyl esters) and ammonia under catalytic conditions.

  • Conditions : Sodium/potassium alkoxide catalysts (e.g., sodium methylate), aromatic hydrocarbon solvents (toluene), 40–78°C, 0.5–1.0 MPa pressure.

  • Mechanism : Nucleophilic attack by ammonia on the ester carbonyl, facilitated by alkoxide bases.

  • Yield : Up to 90% for cyclopropyl carboxamide.

ExampleEster UsedCatalystSolventTemp (°C)Yield (%)
1MethylNaOMeToluene4589.0
3MethylNaOMeToluene/MeOH7090.0

Acyl Chloride Intermediate Route

Cyclopropane carboxylic acid can be activated as an acyl chloride using oxalyl chloride, followed by reaction with amines. A study (PMC4876632) demonstrated this method for cyclopropene carboxamides, adaptable to saturated cyclopropanes.

  • Conditions : Oxalyl chloride, dichloromethane, 0–25°C.

  • Advantage : Avoids high-pressure conditions, suitable for sensitive substrates.

Coupling Strategies for Final Assembly

The final step couples the cyclopropane carboxamide and azetidinylmethyl components via amide bond formation :

Carbodiimide-Mediated Coupling

EDCI/HOBt or HATU are widely used for activating the carboxylic acid. A patent (US20090312571A1) achieved >85% yield in analogous couplings.

  • Conditions : EDCI, HOBt, DMF, 0–25°C.

  • Workup : Aqueous extraction and recrystallization from ethanol/water.

Mixed Anhydride Method

Using isobutyl chloroformate, the carboxylic acid forms a reactive intermediate for amidation. This method minimizes racemization, critical for chiral azetidine derivatives.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidic treatment :

  • Conditions : HCl gas or concentrated HCl in ether/ethanol, 0–5°C.

  • Isolation : Precipitation followed by filtration and drying.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Ester AminolysisHigh yield, scalableHigh-pressure equipment required85–90
Acyl ChlorideMild conditions, versatileSensitivity to moisture75–88
EDCI CouplingEfficient, room-temperatureCost of coupling reagents80–90

Challenges and Optimization

  • Ring Strain : Cyclopropane and azetidine rings are prone to ring-opening under acidic/basic conditions. Neutral pH and low temperatures are critical.

  • Purification : Silica gel chromatography or recrystallization (ethanol/water) ensures purity >95%.

  • Side Reactions : Over-alkylation of azetidine can occur; stoichiometric control and excess amine prevent this .

Chemical Reactions Analysis

Types of Reactions

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring or the cyclopropane group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring and cyclopropane group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Structural Features LogP (Predicted) Solubility (ESOL) Decomposition Temp.
N-(3-Azetidinylmethyl)cyclopropylcarboxamide·HCl* C9H16ClN3O 217.7 Cyclopropane, azetidine, carboxamide ~1.2 (estimated) Moderate Not reported
Methyl azetidine-3-carboxylate hydrochloride C5H10ClNO2 151.59 Azetidine, ester group 0.31 High N/A
N-(3-aminopropyl)cyclobutanecarboxamide·2HCl C8H18Cl2N2O 229.15 Cyclobutane, primary amine ~0.8 (estimated) High Not reported
Acridine-9-carboxamide derivatives (3b–3d) Varies 450–500 Acridine, cyclopentaquinoline, alkyl chains 2.5–3.5 Low 200–240°C

*Note: Values for the target compound are extrapolated from structural analogs.

  • Cyclopropane vs. Cyclobutane derivatives may exhibit higher solubility due to reduced ring strain compared to cyclopropane .
  • Azetidine vs. Piperidine/Pyrrolidine : Azetidine’s smaller ring size (3-membered vs. 5- or 6-membered) reduces steric hindrance and improves metabolic stability. Methyl azetidine-3-carboxylate hydrochloride () demonstrates favorable LogP (0.31) and solubility, suggesting azetidine’s utility in optimizing drug-like properties .

Functional Group Modifications

  • Carboxamide vs. Ester : Methyl azetidine-3-carboxylate hydrochloride () contains an ester group, which is more hydrolytically labile than the carboxamide in the target compound. This difference impacts metabolic pathways and shelf life .
  • Aromatic vs. Aliphatic Systems : Acridine-based compounds () exhibit lower solubility due to aromatic stacking, whereas aliphatic systems (e.g., azetidine, cyclopropane) improve aqueous compatibility .

Research Implications and Limitations

  • Pharmacokinetic Advantages : The azetidine-cyclopropane combination may balance rigidity and solubility for CNS-targeting drugs.
  • Synthetic Challenges : Short alkyl linkers (e.g., methylene) may require optimized conditions to avoid side reactions.

Further studies are needed to validate these hypotheses and explore bioactivity.

Biological Activity

Overview of N-(3-Azetidinylmethyl)cyclopropylcarboxamide Hydrochloride

This compound is a synthetic compound that belongs to the class of cyclopropylcarboxamides. This class of compounds has garnered attention due to their potential therapeutic applications, particularly in the fields of neurology and metabolic disorders.

The biological activity of this compound is primarily linked to its interaction with the cannabinoid receptors, particularly the CB1 receptor. Compounds that modulate these receptors can influence various physiological processes, including appetite regulation, pain perception, and metabolic pathways.

Pharmacological Profile

  • CB1 Receptor Antagonism :
    • Similar compounds have demonstrated efficacy as CB1 receptor antagonists, which can lead to decreased appetite and potential weight loss benefits. This mechanism is particularly relevant in treating obesity and metabolic syndrome.
  • Neuroprotective Effects :
    • Some studies suggest that cyclopropyl derivatives may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural modifications. Detailed SAR studies have shown that:

  • The presence of specific substituents on the cyclopropane ring can enhance binding affinity to CB1 receptors.
  • Modifications in the azetidine moiety can impact metabolic stability and bioavailability.

Study 1: Efficacy in Metabolic Syndrome

A study investigated a series of cyclopropyl-containing carboxamides, including derivatives similar to this compound. The findings indicated:

  • Significant reductions in serum lipid levels.
  • Improved metabolic parameters compared to standard treatments.

Study 2: Neuroprotective Potential

Research evaluating the neuroprotective effects of cyclopropyl derivatives revealed:

  • Reduction in neuronal apoptosis in vitro.
  • Enhanced cognitive function in animal models following treatment with similar compounds.

Data Table: Summary of Biological Activity

Compound NameMechanism of ActionTherapeutic PotentialReference Study
N-(3-Azetidinylmethyl)cyclopropylcarboxamide HClCB1 receptor antagonistWeight management, neuroprotection
5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamideCB1 receptor antagonistMetabolic syndrome treatment

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-Azetidinylmethyl)cyclopropylcarboxamide hydrochloride?

  • Methodological Answer : The synthesis typically involves coupling reactions between cyclopropanecarboxylic acid derivatives and azetidine-containing amines. Carbodiimide reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are commonly used to activate carboxyl groups for amide bond formation . Key steps include:

Activation : React cyclopropanecarboxylic acid with EDC·HCl and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF) to form an active ester.

Coupling : Add 3-azetidinylmethylamine to the activated intermediate under inert conditions.

Purification : Isolate the product via column chromatography or recrystallization.
Critical Parameters :

  • Moisture-sensitive steps due to EDC·HCl’s hygroscopic nature .

  • Use of non-nucleophilic bases (e.g., triethylamine) to neutralize HCl byproducts.

    Table 1 : Example Reaction Yields Using EDC·HCl

    Substrate Ratio (Carboxylic Acid:Azetidine)SolventYield (%)Purity (HPLC)
    1:1.2DMF78≥98%
    1:1.5THF6595%

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Combine multiple orthogonal techniques:
  • NMR Spectroscopy : Confirm cyclopropane (δ 0.8–1.2 ppm) and azetidine (δ 2.5–3.5 ppm) proton signals .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 220 nm) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₈H₁₅ClN₂O).
    Note : Trace impurities (e.g., unreacted EDC·HCl) can be quantified via ion-pair chromatography .

Q. What are its solubility properties in common laboratory solvents?

  • Methodological Answer : Solubility is influenced by the hydrochloride salt and cyclopropane’s hydrophobicity.
  • High Solubility : Water (≥50 mg/mL), methanol, DMF.
  • Low Solubility : Dichloromethane, ethyl acetate.
    Experimental Protocol :

Prepare saturated solutions in triplicate.

Filter through 0.22 µm membranes.

Quantify via UV-Vis spectroscopy (calibration curve method) .

Advanced Research Questions

Q. How can stability studies be designed to assess degradation under physiological pH conditions?

  • Methodological Answer : Conduct accelerated stability testing:

Buffer Preparation : Use PBS (pH 7.4), acetate (pH 4.5), and carbonate (pH 9.0) buffers.

Incubation : Store solutions at 37°C for 24–72 hours.

Analysis : Monitor degradation via LC-MS and quantify intact compound using validated HPLC methods .
Key Findings :

  • Azetidine rings may undergo ring-opening at acidic pH due to protonation of the nitrogen .

  • Cyclopropane stability is pH-independent but susceptible to oxidative cleavage in aqueous buffers.

    Table 2 : Degradation Kinetics at 37°C

    pHHalf-life (h)Major Degradants Identified
    4.512.3Ring-opened azetidine
    7.448.7None detected
    9.036.1Oxidized cyclopropane

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate using standardized assays and controls:

Assay Selection : Use cell-free enzymatic assays (e.g., kinase inhibition) alongside cell-based models to distinguish direct vs. indirect effects.

Control Compounds : Include structurally related analogs (e.g., cyclopropane-free derivatives) to isolate pharmacophore contributions .

Data Normalization : Report IC₅₀ values relative to a common reference inhibitor.
Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 100 nM) may arise from differences in ATP concentrations in kinase assays .

Q. What strategies improve pharmacokinetic properties through structural modifications?

  • Methodological Answer : Focus on optimizing bioavailability and metabolic stability:

Cyclopropane Bioisosteres : Replace cyclopropane with spirocyclic or fluorinated groups to enhance metabolic resistance .

Azetidine Modifications : Introduce methyl groups to reduce ring strain and improve solubility .

Prodrug Design : Mask the hydrochloride salt with ester-linked moieties for enhanced membrane permeability.
SAR Insights :

  • The cyclopropane group enhances target binding but reduces aqueous solubility.
  • Azetidine N-methylation decreases hepatic clearance by 40% in rodent models .

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